molecular formula C17H17NO5 B000059 Hippeastrine CAS No. 22352-41-6

Hippeastrine

Cat. No. B000059
CAS RN: 22352-41-6
M. Wt: 315.32 g/mol
InChI Key: DGQPIOQRPAGNGB-DANNLKNASA-N
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Description

Hippeastrine is an active alkaloid that exhibits a good dose-dependent inhibitory effect against topoisomerase I (Top I) with an IC 50 at 7.25 μg/mL .


Synthesis Analysis

The synthesis of Hippeastrine has been discussed in several studies . For instance, the synthesis of Hippeastrine was first achieved by Kotera and co-workers in 1968 . The synthesis involves the use of tricarbonyliron complexes and organocopper reagents .


Molecular Structure Analysis

Hippeastrine has a molecular formula of C17H17NO5 . It is an indole alkaloid isolated from the Amaryllidaceae family .


Chemical Reactions Analysis

Hippeastrine exhibits a good dose-dependent inhibitory effect against topoisomerase I (Top I) .

Scientific Research Applications

Anticancer Potential Hippeastrine, an alkaloid extracted from Lycoris radiata, has demonstrated substantial anticancer activity. It has been identified to target DNA topoisomerase I (Top I), showing strong dose-dependent inhibition. The compound's effectiveness was comparable to that of camptothecin, a known anticancer agent. Molecular docking simulations have further elucidated the inhibitory interaction between Top I and hippeastrine. Moreover, hippeastrine significantly inhibited the proliferation of HT-29 and Hep G2 cells, showcasing its potential as a promising anticancer candidate for future therapies (Chen et al., 2016).

Antimalarial Activity Research on lycorenine derivatives from hippeastrine revealed their potential as antimalarial agents. Modifications and structural simplifications made on hippeastrine, including the preparation of dimers, have shown promising antimalarial activities, with the hippeastrine dimers being particularly potent (Cedrón et al., 2013).

Role in Neurodegenerative Disease Treatment Studies have investigated the role of alkaloids like hippeastrine in treating neurological disorders and neurodegenerative diseases, such as Alzheimer's disease, by focusing on the inhibition of acetylcholinesterase activity. However, hippeastrine, in comparison to other alkaloids like galanthamine, did not show significant inhibition of acetylcholinesterase activity, suggesting it may not be effective in this particular domain (Pagliosa et al., 2010).

Zika Virus Infection Inhibition Hippeastrine hydrobromide, a derivative of hippeastrine, was found to inhibit Zika virus (ZIKV) infection in human pluripotent stem cell-derived cortical neural progenitor cells. It not only inhibited the infection but also rescued ZIKV-induced growth and differentiation defects in these cells and human fetal-like forebrain organoids. Furthermore, it suppressed viral propagation in adult mice with active ZIKV infection, highlighting its therapeutic potential for treating ZIKV infection and associated neurological complications (Zhou et al., 2017).

Safety And Hazards

The safety data sheet for Hippeastrine suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

Future research should prioritize validating the CDK1 inhibitory activity of hippeastrine in vitro and in vivo, as well as exploring their mechanisms of action and potential synergistic effects with other anti-cancer agents . The maintenance of chemical and biological approaches on Amaryllidaceae alkaloids may lead to discover new structures along with their actual potential as bioactive compounds .

properties

IUPAC Name

(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQPIOQRPAGNGB-DANNLKNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197244
Record name Hippeastrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hippeastrine

CAS RN

477-17-8
Record name (+)-Hippeastrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippeastrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hippeastrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
587
Citations
JM Helary - 2015 - ueaeprints.uea.ac.uk
… From a purely synthetic point of view, hippeastrine … This project aims towards the synthesis of hippeastrine (for which a … order to build hippeastrine's A,B,C ring model system (Figure …
Number of citations: 3 ueaeprints.uea.ac.uk
K Kotera, Y Hamada, R Nakane - Tetrahedron, 1968 - Elsevier
… via a secondary amine XXIIa into hippeastrine (XVII). The … hippeastrine (XVII) have been accomplished. Thus the absolute configurations of dihydrohippeastrine and hippeastrine …
Number of citations: 12 www.sciencedirect.com
S Delf - 2017 - ueaeprints.uea.ac.uk
This thesis describes work towards an organoiron approach towards the enantioselective synthesis of the alkaloid hippeastrine, starting from enantiomerically defined arene cis diols …
Number of citations: 3 ueaeprints.uea.ac.uk
MR Yagudaev, KA Abduazimov… - Chemistry of Natural …, 1970 - Springer
… the spectra of ungerine (I) and hippeastrine (III). The latter has … the signal of the He proton in hippeastrine (III) on acetylation. … change very little in comparison with hippeastrine (III), ie, the …
Number of citations: 4 link.springer.com
M KIHARA, K KONISHI, L XU… - Chemical and …, 1991 - jstage.jst.go.jp
… We now report the isolation of a new alkaloid, hippeastrine N—oxide (7) together with sixteen known alkaloids, hippeastrine (8), galanthamine N—oxide (1), galanthamine (4), …
Number of citations: 57 www.jstage.jst.go.jp
CE Anson, S Hartmann, RD Kelsey, GR Stephenson - Polyhedron, 2000 - Elsevier
… In this communication, we present results that relate to the CD ring section of hippeastrine, … Intermediates for hippeastrine that combine a 1,3-diene in ring C with the lactone in ring B …
Number of citations: 16 www.sciencedirect.com
M ŠAFRATOVÁ, A HOŠŤÁLKOVÁ, L OPLETAL… - researchgate.net
… 4 was considered as potent compound Hippeastrine. Lately we intensively work on preparation of some semisynthetic analogues from Hippeastrine. Further phytochemical investigation …
Number of citations: 2 www.researchgate.net
S KOBAYASHI, K YUASA, Y IMAKURA… - Chemical and …, 1980 - jstage.jst.go.jp
… (7),7> hippeastrine (8),*” and homolycorine (9),7'9’ from bulbs of L. radium HERB. … Demethylhomolycorine (7) and hippeastrine (8) were obtained from the third (fraction, …
Number of citations: 31 www.jstage.jst.go.jp
LB Pagliosa, SC Monteiro, KB Silva, JP De Andrade… - Phytomedicine, 2010 - Elsevier
… such as galanthamine, montanine, hippeastrine and pretazettine. At the concentrations 1mM, … The alkaloids hippeastrine and pretazettine presented no significant inhibition of the AChE …
Number of citations: 85 www.sciencedirect.com
ST Astley, M Meyer, GR Stephenson - Tetrahedron letters, 1993 - Elsevier
Hippeastrhe Synthesis: A Combined Bio-dio .araUg WY Appr= 3! genationhganoiron Page 1 Tcdr- Ldtam, Vol. 34, No. 13. pi 2035-2038.1993 PlilIIdh0MtBriuin oMouo9m 86.00+.00 …
Number of citations: 25 www.sciencedirect.com

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